![molecular formula C8H11BrN2 B1380824 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine CAS No. 1373223-55-2](/img/structure/B1380824.png)

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

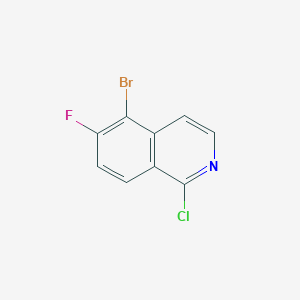

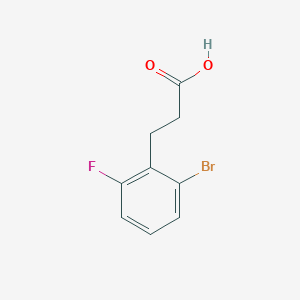

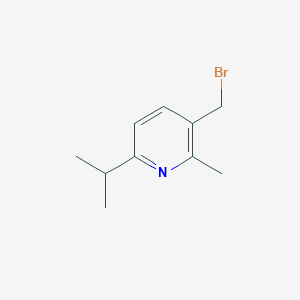

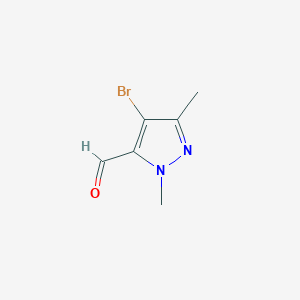

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is a valuable scaffold for drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .

Molecular Structure Analysis

The molecular structure of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine consists of a pyrazolo ring fused with a diazepine ring. The bromine atom is attached to the third carbon atom of the diazepine ring .

Chemical Reactions Analysis

The chemical reactivity patterns of the pyrazolo-diazepine pharmacophore have been studied. The free N-terminal of the diazepine underwent smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .

Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine and related compounds have been synthesized and analyzed for their chemical properties. For instance, research on 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole, which is structurally similar, shows its transformation into compounds like 3,7,7-trimethyl-5-oxo-1-(2-pyridyl)-5,6,7,8-tetrahydro(4H)pyrazolo[4,3-b]azepine (Delyatitskaya et al., 2000).

2. Crystal Structure Analysis

- Detailed analysis of crystal structures related to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine derivatives has been conducted. For example, studies on (2R,4S)-7-Bromo-2-phenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine have provided insights into their molecular geometry and hydrogen-bonded structures (Palma et al., 2009).

3. Anticancer Activity

- Compounds structurally related to 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine have been explored for their potential anticancer activity. A study on 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-dione and similar compounds revealed moderate activity against malignant cancer cells, indicating a potential area for therapeutic research (Chaban et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

If it acts similarly to its related compounds, it may inhibit cdk2, thereby disrupting the cell cycle and selectively targeting tumor cells .

Biochemical Pathways

If it acts similarly to its related compounds, it may affect the cdk2/cyclin a2 pathway, which plays a crucial role in cell cycle regulation .

Result of Action

Related compounds have shown significant inhibitory activity against cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Propriétés

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRWCYVUVUXVOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NN2CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217549 |

Source

|

| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373223-55-2 |

Source

|

| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)